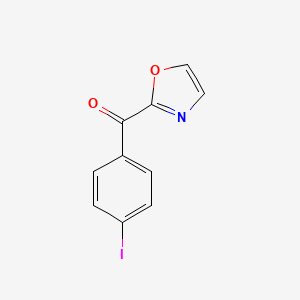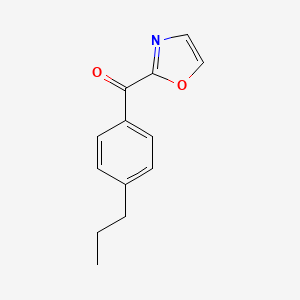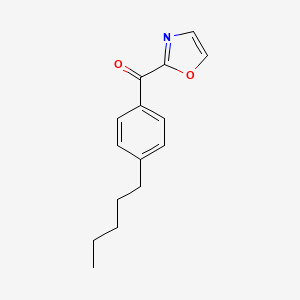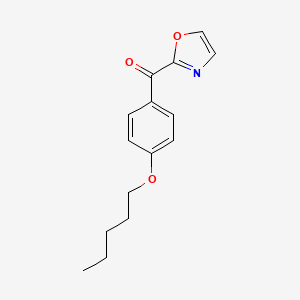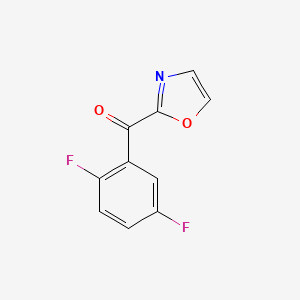
2-Carboethoxyfenil ciclopropil cetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboethoxyphenyl cyclopropyl ketone, also known by its IUPAC name ethyl 2-(cyclopropylcarbonyl)benzoate, is a compound with the molecular formula C13H14O3. It is a colorless oil with a molecular weight of 218.25 g/mol
Aplicaciones Científicas De Investigación
2-Carboethoxyphenyl cyclopropyl ketone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
Target of Action
Cyclopropyl ketones, a class of compounds to which 2-carboethoxyphenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of 2-Carboethoxyphenyl cyclopropyl ketone involves a process known as the Cloke-Wilson rearrangement . This rearrangement involves the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .
Biochemical Pathways
The compound is involved in the synthesis of oxy-bridged macrocyclic frameworks . These frameworks are formed through a new version of the Cloke-Wilson rearrangement, which is a ring-opening/recyclization process .
Pharmacokinetics
Cyclopropanes, a class of compounds to which 2-carboethoxyphenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve their pharmacokinetic properties .
Action Environment
The cloke-wilson rearrangement, a process involved in the compound’s mode of action, occurs under mild reaction conditions .
Métodos De Preparación
The synthesis of 2-Carboethoxyphenyl cyclopropyl ketone typically involves the reaction of ethyl benzoate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Carboethoxyphenyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Comparación Con Compuestos Similares
2-Carboethoxyphenyl cyclopropyl ketone can be compared with other cyclopropyl ketones and esters:
Cyclopropyl methyl ketone: Similar in structure but lacks the ester group, making it less versatile in synthetic applications.
Ethyl cyclopropyl ketone: Similar ester functionality but different aromatic substitution, affecting its reactivity and applications.
Cyclopropyl phenyl ketone: Lacks the ester group, limiting its use in certain synthetic routes.
The uniqueness of 2-Carboethoxyphenyl cyclopropyl ketone lies in its combination of cyclopropyl and ester functionalities, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHDRDYCXFGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642489 |
Source


|
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-89-4 |
Source


|
| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



